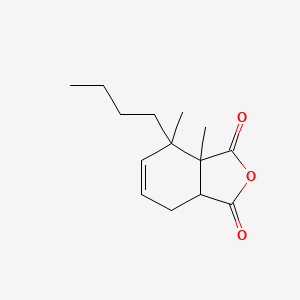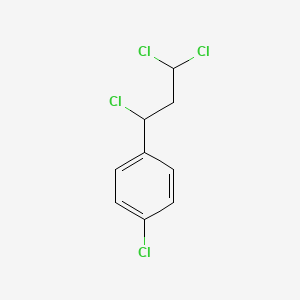![molecular formula C13H16N2 B12558460 3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane CAS No. 189243-85-4](/img/structure/B12558460.png)
3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[222]octane is a chemical compound that features a bicyclic structure with a pyridine ring attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane typically involves the reaction of pyridine derivatives with bicyclic amines. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets, such as enzymes or receptors, through binding to active sites or altering the conformation of target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological and chemical properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized from similar starting materials.
Uniqueness
3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Eigenschaften
CAS-Nummer |
189243-85-4 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
3-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16N2/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15/h1-3,6,9,11H,4-5,7-8,10H2 |
InChI-Schlüssel |
MVQHXSQFWKKAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(=CC3=CC=CC=N3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)




![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
